2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
CAS No.: 850906-77-3
Cat. No.: VC6394066
Molecular Formula: C28H29ClN2O5
Molecular Weight: 509
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850906-77-3 |
|---|---|
| Molecular Formula | C28H29ClN2O5 |
| Molecular Weight | 509 |
| IUPAC Name | 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C28H29ClN2O5/c1-34-25-11-8-19(16-26(25)35-2)12-14-30-27(32)18-36-24-5-3-4-23-22(24)13-15-31(28(23)33)17-20-6-9-21(29)10-7-20/h3-11,16H,12-15,17-18H2,1-2H3,(H,30,32) |
| Standard InChI Key | LLXDNJPZHFPLIB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl)OC |
Introduction
The compound 2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. It features a unique structure combining a tetrahydroisoquinoline core, a chlorophenyl group, and a dimethoxyphenylethylamide moiety. These structural elements suggest its potential for bioactivity, particularly in pharmacology.
Synthesis Pathway
While specific synthesis data for this compound is unavailable in the provided results, related compounds with similar structures are typically synthesized through:
-
Amide bond formation: Reacting an amine (e.g., derived from the dimethoxyphenylethyl group) with a carboxylic acid or acyl chloride.
-
Etherification: Introducing the tetrahydroisoquinoline moiety via nucleophilic substitution of a halogenated precursor.
-
Chlorophenyl attachment: Incorporating the chlorophenyl group through Friedel-Crafts alkylation or other coupling reactions.
Analytical Characterization
Compounds like this are characterized using advanced techniques:
-
NMR Spectroscopy (¹H and ¹³C): Determines proton and carbon environments.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Identifies functional groups (e.g., amides, ethers).
-
X-ray Crystallography: Resolves three-dimensional molecular geometry.
Potential Applications
This compound's structural features suggest several possible applications:
-
Pharmacological Activity:
-
The tetrahydroisoquinoline scaffold is often found in biologically active compounds targeting neurological or cardiovascular systems.
-
The dimethoxyphenylethylamide moiety could interact with enzymes or receptors involved in inflammation or cancer pathways.
-
-
Drug Development:
-
Its lipophilic chlorophenyl group may improve membrane permeability.
-
The amide linkage can enhance metabolic stability.
-
-
Molecular Docking Studies:
-
Computational studies could identify its affinity for biological targets like enzymes or receptors.
-
Comparison with Related Compounds
Below is a comparison of this compound with structurally similar molecules:
| Compound | Key Differences | Potential Activity |
|---|---|---|
| 2-[[(4-chlorophenyl)methyl]-1-oxo-dihydroisoquinolin]-N-(4-methoxyphenyl)acetamide | Lacks dimethoxyphenylethylamide group | Anti-inflammatory potential |
| N-(3-cyano-tetrahydrobenzothiophen)-acetamide | Contains thiophene instead of isoquinoline | Possible anti-inflammatory activity |
| 2-(5-(fluorophenyl)-acryloyl)-thiazole isoindoline derivative | Features thiazole and fluorinated phenyl groups | Antimitotic properties |
Research Gaps and Future Directions
Despite its promising structure:
-
No detailed pharmacological studies have been reported yet.
-
Toxicity and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles remain unexplored.
-
Further synthesis optimization may improve yield and purity for large-scale production.
Future research should focus on:
-
Conducting in vitro and in vivo biological assays.
-
Investigating its mechanism of action through molecular docking and simulation studies.
-
Exploring derivatives to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume